molecular formula C12H16N2O5S B11118910 2-[(Methylsulfonyl)amino]-5-morpholinobenzoic acid

2-[(Methylsulfonyl)amino]-5-morpholinobenzoic acid

Cat. No.: B11118910
M. Wt: 300.33 g/mol
InChI Key: ZNBXALGYKGXGBJ-UHFFFAOYSA-N
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Description

2-[(Methylsulfonyl)amino]-5-morpholinobenzoic acid is a chemical compound with a unique structure that combines a benzoic acid core with a morpholine ring and a methylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylsulfonyl)amino]-5-morpholinobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, such as 2-nitrobenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.

    Sulfonylation: The amino group is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonylamino group.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfonyl)amino]-5-morpholinobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the methylsulfonylamino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Morpholine in the presence of a suitable leaving group and a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[(Methylsulfonyl)amino]-5-morpholinobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(Methylsulfonyl)amino]-5-morpholinobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Methylsulfonyl)amino]-5-morpholinobenzoic acid is unique due to the presence of both the morpholine ring and the methylsulfonylamino group, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

2-(methanesulfonamido)-5-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C12H16N2O5S/c1-20(17,18)13-11-3-2-9(8-10(11)12(15)16)14-4-6-19-7-5-14/h2-3,8,13H,4-7H2,1H3,(H,15,16)

InChI Key

ZNBXALGYKGXGBJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)N2CCOCC2)C(=O)O

Origin of Product

United States

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